Bozitinib

Descripción general

Descripción

Bozitinib, also known as PLB-1001 or CBT-101, is a highly selective and specific inhibitor of tumor cell proliferation . It is primarily used in the treatment of chronic phase Philadelphia chromosome-positive chronic myelogenous leukemia (Ph+ CML) in adults who are newly-diagnosed or who have taken other medicines that did not work well .

Synthesis Analysis

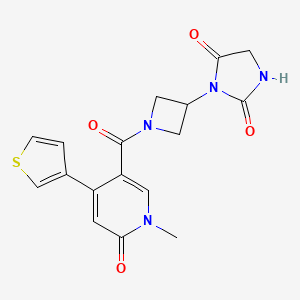

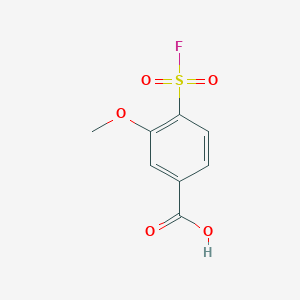

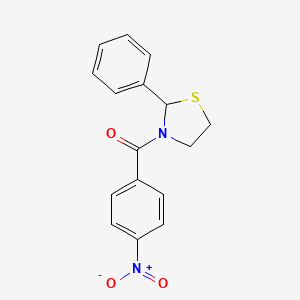

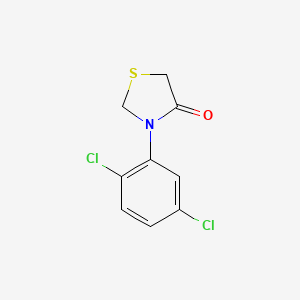

The synthesis of this compound starts from 3-methoxy-4-hydroxybenzoic acid. The process includes esterification of the starting material, followed by alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis

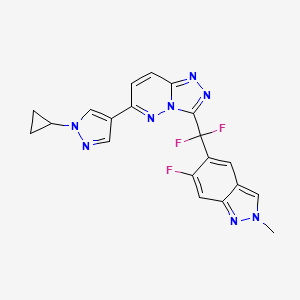

This compound has the molecular formula C20H15F3N8 and a molecular weight of 424.38 . It is a competitive inhibitor of both Src and ABL tyrosine kinases .Chemical Reactions Analysis

This compound has demonstrated superior activity in both in vitro and in vivo NSCLC models . It has been shown to inhibit tumor growth in cell lines and patient-derived models at doses that were well tolerated .Aplicaciones Científicas De Investigación

Pharmacokinetic Modeling and Interactions

- Physiologically Based Pharmacokinetic Modeling : Bosutinib is metabolized mainly by CYP3A4. Physiologically based pharmacokinetic (PBPK) models have been developed to predict drug-drug and drug-disease interactions. These models accurately predict bosutinib exposures under various clinical scenarios, contributing significantly to understanding its pharmacokinetics and interactions (Ono et al., 2017).

Antitumor Activity and Clinical Applications

Inhibition of c-Met in Various Cancers : Bosutinib, also known as bozitinib, is a potent inhibitor of the proto-oncogene c-Met (hepatocyte growth factor receptor) and demonstrates antineoplastic activity. By inhibiting c-Met phosphorylation, it disrupts signal transduction pathways essential for tumor growth, invasion, and angiogenesis (Definitions, 2020).

Phase I Study in NSCLC with cMET Alterations : A phase I study of bosutinib in advanced non-small-cell lung cancer (NSCLC) patients with cMET alterations showed promising results. The study found bosutinib to be well-tolerated with manageable safety profiles and observed preliminary antitumor activity, particularly in patients with exon 14 skipping and/or amplification (Yang et al., 2020).

Efficacy in Chronic Myeloid Leukemia : Bosutinib has shown efficacy as a second-line therapy in chronic myeloid leukemia (CML) patients resistant or intolerant to imatinib. Studies indicate durable responses and a manageable safety profile, highlighting bosutinib's importance in the treatment of CML (Gambacorti-Passerini et al., 2014).

Drug Development and Clinical Trials

Comparative Studies with Other Therapies : In a randomized BFORE trial, bosutinib was compared with imatinib for the first-line treatment of chronic-phase CML. Results showed higher rates of major molecular response and complete cytogenetic response with bosutinib, indicating its potential as an effective first-line treatment for CML (Cortes et al., 2017).

Application in Various Cancer Models : this compound has demonstrated robust activity in in vivo models of gastric, lung, hepatic, and pancreatic cancer, suggesting its potential as a viable candidate for various cancer treatments. The compound has shown effective anti-tumor activities in these models, supporting further clinical evaluation (Shih et al., 2017).

Drug Repurposing and Development : Bosutinib has been explored for repurposing opportunities using gene expression analysis. The DeSigN tool predicted bosutinib as a sensitive inhibitor for oral squamous cell carcinoma, demonstrating its potential beyond its primary indications (Lee et al., 2017).

Mecanismo De Acción

Target of Action

Bozitinib, also known as Vebreltinib, is a highly selective inhibitor of c-MET . c-MET is a receptor tyrosine kinase located on the cell surface and is activated by the binding of its ligand, hepatocyte growth factor (HGF) . In cancer cells, MET can be aberrantly active and cause abnormal signaling, which leads to tumor growth, angiogenesis, and metastasis .

Mode of Action

this compound inhibits the BCR-ABL kinase that promotes chronic myelogenous leukemia (CML); it is also an inhibitor of Src-family kinases including Src, Lyn, and Hck . This compound inhibits Src with an IC50 of 1.2 nM . It inhibits the phosphorylation of c-Met protein; the rate of target inhibition exceeded 90% at >7 mg/kg .

Biochemical Pathways

this compound affects both the HGF-dependent and HGF-independent mechanisms . By inhibiting c-MET, this compound disrupts the downstream pathways involved in cell proliferation, migration, invasion, and survival .

Pharmacokinetics

this compound exhibits dose-proportional increases in exposure between 200 and 800 mg, and its absorption increases with food . It has extensive tissue distribution, is highly bound to plasma proteins, and is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 .

Result of Action

this compound has demonstrated superior activity in both in vitro and in vivo NSCLC models . It shows strong inhibition of tumor growth in cell lines and patient-derived models at doses that were well tolerated with no animal death nor major weight loss .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of this compound . Furthermore, the drug’s action can be affected by the patient’s liver function, as this compound is primarily metabolized in the liver . Therefore, patients with hepatic impairment may experience increased exposure to this compound .

Safety and Hazards

Bozitinib was generally well-tolerated in all cohorts. Treatment-related adverse events of any grade were observed in 35 patients and those of ≥ grade 3 were observed in 10 patients (in 200mg BID, 275mg BID, and 300mg QD groups), including ALT increase, AST increase, bilirubin increase, and peripheral edema .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Bozitinib functions as a potent inhibitor of the c-Met receptor tyrosine kinase . This receptor is located on the cell surface and is activated by the binding of its ligand, hepatocyte growth factor (HGF) . In cancer cells, c-Met can be aberrantly active and cause abnormal signaling, which leads to tumor growth, angiogenesis, and metastasis .

Cellular Effects

This compound has demonstrated robust activity in gastric, lung, hepatic, and pancreatic in vivo models . It has shown strong inhibition of tumor growth in cell lines and patient-derived models at doses that were well tolerated . The most common adverse events of any grade in this compound-treated patients were diarrhea, nausea, thrombocytopenia, increased alanine aminotransferase, and increased aspartate aminotransferase .

Molecular Mechanism

This compound is a tyrosine kinase inhibitor. It inhibits the BCR-ABL kinase that promotes chronic myelogenous leukemia (CML); it is also an inhibitor of Src-family kinases including Src, Lyn, and Hck . This compound inhibited 16 of 18 imatinib-resistant forms of BCR-ABL kinase expressed in murine myeloid cell lines .

Temporal Effects in Laboratory Settings

This compound showed good linear pharmacokinetic characteristics, with dose-dependent increases in exposure and a half-life around 13.8-44.6h . The plasma concentration for this compound decreased over time with a significant decrease 16h after its administration, conferring at least 16h of phosphorylation inhibition of the c-MET protein .

Dosage Effects in Animal Models

In animal models, the effect of this compound seemed superior than that of other inhibitors; in one model, the strongest activity was observed at this compound 10 mg/kg with a T/C ratio of 2%, compared to an equi-dose of another inhibitor (T/C of 22%) . All doses of this compound were well tolerated; no mouse experienced weight loss .

Metabolic Pathways

This compound is primarily metabolized by CYP3A4. The major circulating metabolites identified in plasma are oxydechlorinated (M2) this compound (19% of parent exposure) and N-desmethylated (M5) this compound (25% of parent exposure), with this compound N-oxide (M6) as a minor circulating metabolite . All the metabolites were deemed inactive .

Transport and Distribution

This compound is distributed extensively into the tissues . It is highly plasma protein bound (94%) and is primarily metabolized in the liver by cytochrome P450 3A4 .

Subcellular Localization

The c-Met receptor, which this compound inhibits, is located on the cell surface . Upon administration, this compound selectively binds to c-Met, thereby inhibiting c-Met phosphorylation and disrupting c-Met signal transduction pathways .

Propiedades

IUPAC Name |

6-(1-cyclopropylpyrazol-4-yl)-3-[difluoro-(6-fluoro-2-methylindazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N8/c1-29-9-11-6-14(15(21)7-17(11)27-29)20(22,23)19-26-25-18-5-4-16(28-31(18)19)12-8-24-30(10-12)13-2-3-13/h4-10,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXLXUIZUCJRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)F)C(C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C6CC6)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440964-89-5 | |

| Record name | Vebreltinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1440964895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vebreltinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VEBRELTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WZP8A9VFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Vebreltinib?

A1: Vebreltinib (also known as Bozitinib) is a potent and selective inhibitor of the mesenchymal-epithelial transition gene (MET) tyrosine kinase. [, , ] It acts by competitively binding to the ATP-binding site of MET, preventing its phosphorylation and downstream signaling. [] This inhibition leads to the disruption of MET-mediated processes such as tumor cell proliferation, survival, invasion, metastasis, and angiogenesis, ultimately hindering tumor growth. [, ]

Q2: How effective is Vebreltinib against different types of MET alterations in tumors?

A2: Preclinical studies demonstrate Vebreltinib's efficacy against diverse MET alterations. In vitro, it effectively inhibits MET signaling in cell lines with MET exon 14 skipping mutations, secondary MET kinase inhibitor resistance mutations, MET fusions, and MET amplification. [] In vivo studies using patient-derived xenograft (PDX) models further confirm its activity against tumors harboring these alterations, including MET exon 14 skipping, MET fusions, MET amplification, and hepatocyte growth factor (HGF) overexpression. [, ]

Q3: What advantages does Vebreltinib offer compared to other MET inhibitors, specifically regarding EGFR-mutant NSCLC?

A3: Vebreltinib exhibits promising activity in preclinical models of EGFR-mutant NSCLC, particularly those with acquired resistance to EGFR inhibitors. [] Studies using PDX models suggest that Vebreltinib, as a single agent or in combination with osimertinib, effectively inhibits tumor growth by targeting MET, thereby overcoming or preventing resistance. [] This highlights its potential as a valuable therapeutic option in managing EGFR-mutant NSCLC, especially in the context of acquired resistance.

Q4: What is the significance of Vebreltinib's blood-brain barrier permeability?

A4: Vebreltinib demonstrates blood-brain barrier permeability, as observed in a Phase 1 glioblastoma study. [] This characteristic is particularly significant for treating primary central nervous system (CNS) cancers, where drug delivery is often restricted. [] This property positions Vebreltinib as a potential therapeutic candidate for CNS malignancies driven by MET dysregulation.

Q5: Has the recommended phase 2 dose (RP2D) for Vebreltinib been determined, and what is the basis for this determination?

A5: Following Phase 1 clinical trials, the RP2D for Vebreltinib was determined to be 200 mg twice daily (BID) administered orally. [, ] This decision was based on a comprehensive assessment of the drug's safety, pharmacokinetics, and preliminary efficacy data from these trials. [, ]

Q6: What types of preclinical models have been used to investigate Vebreltinib's efficacy?

A6: Researchers have employed a range of preclinical models to evaluate Vebreltinib's efficacy. These include in vitro studies using established tumor cell lines and in vivo studies utilizing patient-derived xenograft (PDX) models. [, ] These models encompass various MET alterations observed in human cancers, providing valuable insights into the drug's potential therapeutic applications.

Q7: What is the current status of Vebreltinib’s clinical development?

A7: Vebreltinib is currently under investigation in various clinical trials. For example, it is being assessed in pivotal Phase 2 and 2/3 studies in China (as PLB-1001) and globally (excluding China) as APL-101. [] These trials focus on MET-dysregulated NSCLC, primary CNS cancers, and other solid tumors. [] The completion of Phase 1 portions with the establishment of the RP2D paves the way for further clinical evaluation of Vebreltinib.

Q8: Are there any known instances where Vebreltinib showed greater efficacy compared to other MET inhibitors in preclinical models?

A8: Yes, in a preclinical study using a LU1901 lung cancer PDX model, Vebreltinib demonstrated superior anti-tumor activity compared to capmatinib (INC280). [, ] Vebreltinib achieved a greater tumor growth inhibition than capmatinib at equivalent doses, highlighting its potentially enhanced efficacy in certain contexts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B2946209.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2946211.png)

![1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2946217.png)

![1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline](/img/structure/B2946226.png)